molecular formula C21H25BrN2O B246832 N-benzyl-1-(2-bromobenzyl)-N-methyl-3-piperidinecarboxamide

N-benzyl-1-(2-bromobenzyl)-N-methyl-3-piperidinecarboxamide

Cat. No. B246832
M. Wt: 401.3 g/mol
InChI Key: OFOHOYJTDCSGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-bromobenzyl)-N-methyl-3-piperidinecarboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

BTCP has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has also been investigated for its potential use as a diagnostic tool for Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

Mechanism of Action

BTCP acts as a potent dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This results in increased dopamine signaling, which is associated with improved motor function, attention, and mood.
Biochemical and Physiological Effects:
BTCP has been shown to increase dopamine levels in the striatum, which is a key region of the brain involved in motor function and reward. It has also been shown to increase dopamine levels in the prefrontal cortex, which is involved in attention and mood regulation. The compound has been shown to improve motor function and attention in preclinical studies.

Advantages and Limitations for Lab Experiments

BTCP is a potent and selective dopamine reuptake inhibitor, making it a useful tool for studying the role of dopamine in various neurological disorders. However, the compound has limited solubility in water, which can make it challenging to administer in vivo. Additionally, the compound has not been extensively studied in humans, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of BTCP. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as schizophrenia and addiction. Another direction is to develop more potent and selective dopamine reuptake inhibitors based on the structure of BTCP. Additionally, further research is needed to determine the safety and efficacy of BTCP in humans, which could lead to its development as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, N-benzyl-1-(2-bromobenzyl)-N-methyl-3-piperidinecarboxamide, or BTCP, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. The compound acts as a potent dopamine reuptake inhibitor and has shown promising results in preclinical studies. Further research is needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of BTCP involves the reaction of N-benzylpiperidine with 2-bromobenzyl chloride in the presence of sodium hydride and N-methylmorpholine. The resulting product is then purified using column chromatography to obtain pure BTCP. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.

properties

Molecular Formula

C21H25BrN2O

Molecular Weight

401.3 g/mol

IUPAC Name

N-benzyl-1-[(2-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25BrN2O/c1-23(14-17-8-3-2-4-9-17)21(25)19-11-7-13-24(16-19)15-18-10-5-6-12-20(18)22/h2-6,8-10,12,19H,7,11,13-16H2,1H3

InChI Key

OFOHOYJTDCSGDL-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br

Origin of Product

United States

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